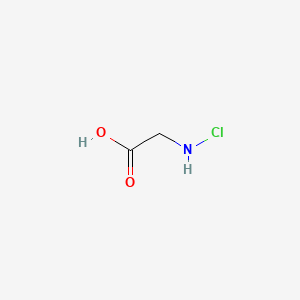
5,5'-Bi-2-norbornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bi-2-norbornene is a bicyclic compound that consists of two norbornene units connected via a single bond. Norbornene, also known as bicyclo[2.2.1]hept-2-ene, is a highly strained bridged cyclic hydrocarbon. The unique structure of 5,5’-Bi-2-norbornene imparts significant ring strain, making it highly reactive and useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5’-Bi-2-norbornene can be synthesized through a Diels-Alder reaction involving cyclopentadiene and ethylene, followed by further functionalization to achieve the desired bi-norbornene structure . The reaction typically requires high temperatures and pressures to facilitate the formation of the strained bicyclic structure.
Industrial Production Methods
Industrial production of 5,5’-Bi-2-norbornene often involves large-scale Diels-Alder reactions using continuous flow reactors to maintain the necessary reaction conditions. The use of catalysts, such as metal-alkylidene complexes, can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
5,5’-Bi-2-norbornene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form norbornene oxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of 5,5’-Bi-2-norbornene can yield norbornane through hydrogenation reactions using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, dichloromethane as solvent, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperature and pressure.
Substitution: Electrophiles such as halogens, Lewis acids as catalysts, ambient conditions.
Major Products Formed
Oxidation: Norbornene oxide.
Reduction: Norbornane.
Substitution: Various substituted norbornene derivatives depending on the electrophile used.
Scientific Research Applications
5,5’-Bi-2-norbornene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5,5’-Bi-2-norbornene exerts its effects is primarily through its ability to undergo ring-opening metathesis polymerization (ROMP). This process involves the cleavage and reformation of carbon-carbon double bonds, facilitated by metal-alkylidene catalysts. The strained bicyclic structure of 5,5’-Bi-2-norbornene makes it highly reactive in ROMP, leading to the formation of high-molecular-weight polymers with desirable properties .
Comparison with Similar Compounds
Similar Compounds
Norbornene: A simpler bicyclic compound with a single norbornene unit.
Norbornadiene: Similar to norbornene but with two double bonds, making it more reactive in certain reactions.
Norbornane: The fully hydrogenated form of norbornene, lacking the double bond and thus less reactive.
Uniqueness
5,5’-Bi-2-norbornene is unique due to its dual norbornene units, which impart greater ring strain and reactivity compared to its simpler counterparts. This makes it particularly valuable in applications requiring high reactivity and the formation of complex polymer structures .
Properties
CAS No. |
36806-67-4 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.1]hept-5-enyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H18/c1-3-11-5-9(1)7-13(11)14-8-10-2-4-12(14)6-10/h1-4,9-14H,5-8H2 |
InChI Key |
BGCQBYBLUPUWCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C3CC4CC3C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)





![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)

![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)


